molecular formula C16H23IN4O2 B12083502 tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12083502
M. Wt: 430.28 g/mol
InChI Key: ZJGVOCIZHBXCNK-UHFFFAOYSA-N
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Description

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodopyrimidine moiety and the spirocyclic framework makes it a valuable intermediate for the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.

    Introduction of the Iodopyrimidine Moiety: The iodopyrimidine group can be introduced via a nucleophilic substitution reaction, where an appropriate pyrimidine derivative is reacted with iodine in the presence of a base.

    Protection and Deprotection Steps: Throughout the synthesis, protecting groups such as tert-butyl may be used to protect sensitive functional groups, followed by deprotection under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as a building block for the construction of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: Researchers use this compound to study the biological activity of spirocyclic and pyrimidine-containing molecules, which can lead to the discovery of new therapeutic agents.

    Industrial Applications: It may be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and conformational stability, which can enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A related spirocyclic compound with a different functional group.

    tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Another spirocyclic compound with a hydroxy group instead of the iodopyrimidine moiety.

    tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A spirocyclic compound with a ketone functional group.

Uniqueness

The uniqueness of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate lies in its combination of the iodopyrimidine moiety and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H23IN4O2

Molecular Weight

430.28 g/mol

IUPAC Name

tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3

InChI Key

ZJGVOCIZHBXCNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I

Origin of Product

United States

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